molecular formula C11H7ClN4O B1493667 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 6288-99-9

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1493667
CAS RN: 6288-99-9
M. Wt: 246.65 g/mol
InChI Key: GMXPVUMJGVSVLG-UHFFFAOYSA-N
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Description

“6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C11H9ClN4 . It is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine core .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. One method involves the use of acidic cesium salt of Preyssler nanoparticles as a catalyst . Another method involves an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesis of this compound and similar compounds has been done under various conditions, yielding a variety of derivatives .


Molecular Structure Analysis

The molecular structure of “6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6-position and a phenyl group at the 1-position . The InChI code for this compound is 1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . Specifically, pyrazolo[3,4-d] pyrimidin-4-ol 3a bearing a phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC50 values in a micromolar range . This suggests that the compound could be further optimized as an anticancer agent .

Free Radical Scavenging

The compound has also been evaluated for its free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Inhibition of Key Enzymes

Pyrazolo[3,4-d]pyrimidine structures, which include the compound , have been found to inhibit different key enzymes . This property could be harnessed for the development of drugs targeting specific enzymes.

Antiproliferative Activity

The compound’s structure exhibits promising pharmacological properties including anti-proliferative activity . This means it can potentially inhibit the growth of cells, which is particularly useful in the context of cancer treatment.

Antitumor Activity

The compound’s structure also shows antitumor activity , highlighting its immense contribution for developing target-specific cancer chemotherapeutics .

Induction of Apoptosis in Tumor Cells

Some potent pyrazolo[3,4-d]pyrimidine structures, including the compound , have been found to reduce cell division and/or induce apoptosis in tumor and gastric cancer . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.

Future Directions

Future research could focus on further exploring the synthesis, chemical reactions, and biological activity of “6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets .

properties

IUPAC Name

6-chloro-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-11-14-9-8(10(17)15-11)6-13-16(9)7-4-2-1-3-5-7/h1-6H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXPVUMJGVSVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279190
Record name 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

6288-99-9
Record name NSC11611
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Record name 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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